Methyl 3-(5-formyl-2-furyl)benzoate
Description
Contextualization of Furan-Containing Heterocycles in Contemporary Chemical Research
Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in modern chemical research. nih.govresearchgate.net Its derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and materials. utripoli.edu.lynih.gov The furan ring's unique electronic nature and its capacity for diverse chemical transformations make it a versatile building block in the synthesis of complex molecules. nih.govslideshare.net The presence of the oxygen heteroatom imparts specific reactivity and allows for interactions, such as hydrogen bonding, which are crucial in biological systems. utripoli.edu.ly
Significance of Benzoate (B1203000) Ester Functionalities in Advanced Synthetic Methodologies
Benzoate esters are a class of organic compounds widely utilized in synthetic chemistry. chemicalbook.comresearchgate.net The ester group serves as a robust and versatile functional handle, enabling a variety of chemical transformations. organic-chemistry.org Benzoate esters are key intermediates in the production of dyes, polymers, and pharmaceutical agents. researchgate.netmdpi.com Their synthesis, often achieved through methods like Fischer esterification, is a fundamental reaction in organic chemistry. youtube.com The stability and predictable reactivity of the benzoate ester group make it an ideal component in the design of complex synthetic strategies. organic-chemistry.org
Rationale for Investigating Bifunctional Aromatic-Heteroaromatic Systems
The combination of an aromatic ring, such as a benzene (B151609) derivative, with a heteroaromatic ring like furan, results in a bifunctional molecule with a rich and complex reactivity profile. nih.govacs.org These systems allow for selective chemical modifications at different sites of the molecule, providing a pathway to a wide range of derivatives. The electronic interplay between the two ring systems can lead to novel properties and applications. The study of such compounds is crucial for expanding the toolbox of organic chemists and for the discovery of new materials and biologically active molecules. researchgate.net
Overview of Research Scope and Objectives for Methyl 3-(5-formyl-2-furyl)benzoate
This compound is a prime example of a bifunctional aromatic-heteroaromatic system. This molecule incorporates a furan ring bearing a reactive aldehyde (formyl) group and a benzene ring functionalized with a methyl ester. The primary research objective for this compound is to explore its synthetic utility as a versatile intermediate. The presence of two distinct reactive sites—the formyl group on the furan and the ester on the benzoate—offers the potential for a wide array of selective chemical transformations. Investigating the reactivity of each functional group independently and in concert will provide valuable insights into the chemical behavior of this class of molecules. The ultimate goal is to establish this compound as a valuable building block for the synthesis of more complex and potentially useful compounds.
Chemical Properties and Synthesis
The utility of this compound in organic synthesis is underpinned by its specific chemical and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 591723-69-2 |
This data is compiled from various chemical suppliers and databases. chemsrc.comchembk.combldpharm.com
The synthesis of this compound typically involves a cross-coupling reaction, a powerful tool in modern organic chemistry. A common synthetic route is the Suzuki-Miyaura coupling, which joins a boronic acid with an organohalide in the presence of a palladium catalyst. In this case, 5-formyl-2-furylboronic acid can be reacted with a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate). nih.gov The 5-formyl-2-furylboronic acid itself can be synthesized from 2-furaldehyde. google.comgoogle.com
Research Findings
The unique structure of this compound, featuring both an aldehyde and an ester functionality, makes it a valuable precursor in the synthesis of a variety of more complex molecules. The aldehyde group on the furan ring can undergo a range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. For instance, it can react with Wittig reagents to form alkenes or with amines to form imines, which can be further reduced to secondary amines. nih.gov
Simultaneously, the methyl ester on the benzoate ring can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. The ability to perform these transformations selectively is key to the synthetic utility of this compound.
Properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJUCGRDCLMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392613 | |
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591723-69-2 | |
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 5 Formyl 2 Furyl Benzoate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comijciar.com The primary disconnection strategies for Methyl 3-(5-formyl-2-furyl)benzoate are centered around the robust and versatile carbon-carbon bond-forming reactions that can construct the key furan-phenyl linkage.
Disconnection Strategies for the Furan-Phenyl Linkage
The most logical retrosynthetic disconnection of this compound is the C-C bond between the furan (B31954) ring and the phenyl ring. This disconnection simplifies the target molecule into two key synthons: a 5-formyl-2-furyl synthon and a 3-(methoxycarbonyl)phenyl synthon. These idealized fragments can be represented by their corresponding synthetic equivalents, which are stable and reactive chemical species.
This leads to two primary precursors:
A furan derivative: This component must be functionalized at the 2-position to enable coupling with the phenyl ring. A suitable synthetic equivalent is 5-formyl-2-furylboronic acid .
A benzoate (B1203000) derivative: This component requires a leaving group at the 3-position to facilitate the cross-coupling reaction. A common and effective synthetic equivalent is methyl 3-bromobenzoate .
This retrosynthetic approach is advantageous as it breaks down the complex target into two readily accessible or preparable building blocks, allowing for a convergent synthesis.
Approaches to the Formyl Group Installation on the Furan Ring
The formyl group on the furan ring is a key functional handle. A common and efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like furan is the Vilsmeier-Haack reaction . iaamonline.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect electrophilic formylation. chemistrysteps.comwikipedia.org
Therefore, a plausible synthetic route to the 5-formyl-2-furyl moiety would involve the formylation of a suitable furan precursor. For instance, 2-furoic acid could be a starting material, which can be subsequently formylated. The Vilsmeier-Haack reaction is generally regioselective for the 5-position of 2-substituted furans.
Synthesis of the Benzoate Moiety and its Coupling
The benzoate portion of the molecule, methyl 3-bromobenzoate, is a commercially available reagent. However, it can also be synthesized in the laboratory through standard organic transformations. A straightforward approach involves the Fischer esterification of 3-bromobenzoic acid. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
The bromine atom at the 3-position of the benzoate ring is crucial for the subsequent cross-coupling reaction, serving as the electrophilic partner.
Classical and Modern Synthetic Approaches
The construction of the aryl-furan bond in this compound is most effectively achieved through modern cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and predictable outcomes.
Cross-Coupling Reactions for Aryl-Furan Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl compounds.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. tcichemicals.comresearchgate.net In the proposed synthesis of this compound, this translates to the coupling of 5-formyl-2-furylboronic acid with methyl 3-bromobenzoate.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (methyl 3-bromobenzoate) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent (5-formyl-2-furylboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for specific substrates. The choice of these components can significantly influence the reaction's yield and efficiency.
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving furan boronic acids and aryl halides, based on literature precedents.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 85-95 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 70 | 92-99 |
This table presents representative data compiled from various sources on Suzuki-Miyaura couplings of furan derivatives and may not reflect the exact conditions for the synthesis of this compound.
The successful synthesis of this compound via this Suzuki-Miyaura coupling protocol would yield the target molecule in a convergent and efficient manner, highlighting the power of modern synthetic methodologies.
Stille and Negishi Coupling Variants
Stille and Negishi couplings are powerful and reliable methods for constructing biaryl linkages.
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. For the synthesis of the target molecule's backbone, this could involve reacting a 2-(tributylstannyl)furan derivative with a methyl 3-halobenzoate. The general mechanism for the Stille coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key advantage of organostannanes is their stability to air and moisture.
The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide, also catalyzed by palladium or nickel. wikipedia.org These reactions are noted for the high reactivity of the organozinc nucleophile. In a synthetic route towards this compound, a 2-furylzinc halide could be coupled with methyl 3-bromobenzoate. Palladium catalysts generally offer higher yields and greater functional group tolerance compared to nickel. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Aryl Halide Partner (Example) | Catalyst (Example) | Key Features |
| Stille Coupling | 2-(Tributylstannyl)furan | Methyl 3-bromobenzoate | Pd(PPh₃)₄ | Air and moisture stable reagents; toxic tin byproducts. wikipedia.org |
| Negishi Coupling | 2-(Chlorozinc)furan | Methyl 3-bromobenzoate | Pd(PPh₃)₄ or Ni(acac)₂ | High reactivity; water and air sensitive reagents. wikipedia.org |
Direct Arylation Methodologies
More recent strategies focus on direct C-H arylation, which offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions by avoiding the pre-functionalization (i.e., creation of organometallic reagents) of one of the coupling partners.
In this approach, a C-H bond on the furan ring is directly coupled with an aryl halide. For instance, 2-furaldehyde can be directly arylated at the C5-position with a methyl 3-halobenzoate. Research has demonstrated efficient palladium-catalyzed direct arylation of 2-furaldehyde with various aryl halides to produce 5-aryl-2-formylfuran derivatives. researchgate.netorganic-chemistry.org These reactions often employ a palladium catalyst, such as PdCl₂ or Pd(OAc)₂, a base like potassium acetate (KOAc), and a suitable solvent. organic-chemistry.orgnih.gov A significant challenge in these reactions can be the formation of homocoupled byproducts, which can often be minimized by the slow addition of the aryl halide to the reaction mixture. organic-chemistry.org
Formylation Reactions of Furan Rings
The introduction of the aldehyde (formyl) group at the C5-position of the furan ring is a critical functionalization step.
Vilsmeier-Haack Formylation and its Mechanistic Nuances
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. wikipedia.orgijpcbs.comorganic-chemistry.org The reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphoryl chloride (POCl₃). jk-sci.com
The mechanism begins with the reaction between DMF and POCl₃ to form an electrophilic chloroiminium ion known as the Vilsmeier reagent . nrochemistry.comchemistrysteps.comyoutube.com The electron-rich furan ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgjk-sci.com The Vilsmeier reagent is a relatively weak electrophile, making this reaction highly suitable for activated substrates like furans. chemistrysteps.com For a 2-substituted furan, such as a 2-aryl-furan, the formylation generally occurs with high regioselectivity at the vacant C5-position.
Mechanism of Vilsmeier-Haack Formylation:
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. nrochemistry.com
Electrophilic Attack: The furan ring attacks the Vilsmeier reagent.
Aromatization: The intermediate loses a proton to restore the aromaticity of the furan ring.
Hydrolysis: The resulting iminium salt is hydrolyzed with water to produce the 5-formyl-2-furyl product. youtube.com
Alternative Formylation Strategies
An important alternative to the Vilsmeier-Haack reaction is the formylation via metallation followed by quenching with an electrophilic formyl source. This method involves the deprotonation of the furan ring using a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a highly nucleophilic furyl-lithium species. commonorganicchemistry.comthieme-connect.de
This furyl-lithium intermediate is then treated with an electrophile such as DMF. thieme-connect.deresearchgate.net The nucleophilic carbon of the organolithium compound attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is subsequently hydrolyzed during aqueous workup to release the aldehyde. For a 2-aryl-furan, lithiation preferentially occurs at the C5 position due to the directing effect of the C2 substituent and the acidity of the C5 proton. This method is particularly useful when the Vilsmeier-Haack conditions are not compatible with other functional groups present in the molecule.
Esterification Methods for Benzoic Acid Derivatives
The final step in the synthesis is the conversion of the carboxylic acid on the benzene (B151609) ring to its corresponding methyl ester.
Fischer Esterification Modifications
Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In the context of synthesizing this compound, the corresponding benzoic acid derivative would be reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
A primary drawback of the traditional Fischer esterification is that it is an equilibrium-controlled process. To drive the reaction toward the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.
Modern modifications to this method often employ microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields. researchgate.netsemanticscholar.org Studies on substituted benzoic acids have shown that using sealed-vessel microwave conditions can accelerate the reaction by allowing the temperature to be raised well above the boiling point of the alcohol. researchgate.netusm.my For example, optimizing conditions at 130°C with microwave irradiation can lead to high yields in as little as 15 minutes. researchgate.netusm.my Adding the acid catalyst at intervals can also help overcome issues related to equilibrium in a closed system. usm.myresearchgate.net
| Parameter | Conventional Heating | Microwave-Assisted (Sealed-Vessel) |
| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |
| Temperature | Typically reflux temperature of the alcohol | Can be heated above the solvent's boiling point researchgate.net |
| Efficiency | Equilibrium can be slow to reach | Rapid heating accelerates reaching equilibrium, often improving yields in short times. academicpublishers.org |
Coupling Reagent-Mediated Esterifications
The conversion of the parent carboxylic acid, 3-(5-formyl-2-furyl)benzoic acid, to its corresponding methyl ester, this compound, is a critical transformation. When direct acid-catalyzed esterification (Fischer esterification) is not ideal due to substrate sensitivity or equilibrium limitations, coupling reagent-mediated methods offer a mild and efficient alternative.
One of the most common and effective methods is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). researchgate.netcommonorganicchemistry.comjove.com The reaction proceeds by activating the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (methanol, in this case), facilitated by DMAP, to form the desired ester and a urea byproduct.
The general reaction scheme is as follows: 3-(5-formyl-2-furyl)benzoic acid + CH₃OH --(EDC, DMAP)--> this compound
This method is advantageous as it proceeds under mild, often room temperature, conditions, and is tolerant of various functional groups, such as the aldehyde present in the molecule. jove.com The choice of carbodiimide can be strategic; EDC is often preferred as its urea byproduct is water-soluble, simplifying purification through an aqueous workup. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the synthetic route is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of catalysts, ligands, solvents, and temperature for the key bond-forming steps.
Catalyst Screening and Ligand Effects in Cross-Coupling
The formation of the aryl-furan bond is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron species (e.g., 5-formylfuran-2-boronic acid) with an organohalide (e.g., methyl 3-bromobenzoate). The choice of palladium catalyst and its associated ligand is paramount for reaction efficiency.
A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). scielo.br However, modern catalysis often favors the use of pre-formed catalysts or "precatalysts" that are more stable and generate the active Pd(0) species in situ under the reaction conditions. These often incorporate bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Ligands such as SPhos and XPhos have demonstrated high efficacy in coupling reactions involving heteroaryl compounds, which can be challenging substrates. The electronic and steric properties of the ligand significantly influence the catalyst's activity and stability, affecting reaction rates and yields. Screening different catalyst/ligand combinations is a standard optimization procedure.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 88 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 95 |
Solvent and Temperature Optimization for Selective Transformations
The choice of solvent and reaction temperature profoundly impacts the outcome of both the Suzuki-Miyaura coupling and the esterification steps. For the Suzuki coupling, a range of solvents can be used, often in combination with water to dissolve the inorganic base. Common solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). scielo.brresearchgate.net The optimal solvent depends on the specific substrates and catalyst system, influencing both solubility and reaction kinetics. Temperature also plays a critical role; while some modern catalysts can facilitate reactions at room temperature, many Suzuki couplings require heating (typically 80-110 °C) to achieve a reasonable reaction rate. rsc.org
Optimization involves screening various solvents and temperatures to find conditions that maximize the yield of the desired product while minimizing side reactions, such as protodeboronation of the boronic acid starting material.
| Entry | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂/XPhos | Toluene/H₂O | K₃PO₄ | 110 | 12 | 85 |
| 2 | Pd(OAc)₂/XPhos | Dioxane/H₂O | K₃PO₄ | 100 | 8 | 95 |
| 3 | Pd(OAc)₂/XPhos | DMF/H₂O | K₃PO₄ | 100 | 8 | 91 |
| 4 | Pd(OAc)₂/XPhos | Dioxane/H₂O | K₃PO₄ | 80 | 16 | 89 |
| 5 | Pd(OAc)₂/XPhos | Dioxane/H₂O | K₃PO₄ | 60 | 24 | 72 |
For coupling reagent-mediated esterifications, solvents like dichloromethane (DCM), acetonitrile, or DMF are common. jove.com These reactions are typically run at room temperature, but gentle heating may be employed to increase the rate if necessary. The key is to select a solvent that ensures all reactants are soluble and does not interfere with the reaction mechanism.
Isolation and Purification Strategies for High Purity Products
Achieving high purity of the final product, this compound, is essential. The purification strategy depends on the physical properties of the compound and the nature of the impurities generated during the synthesis.
Following the reaction, a standard workup procedure is typically employed. For the Suzuki coupling, this may involve filtering off the palladium catalyst and partitioning the residue between an organic solvent and water to remove the inorganic base and salts. For the EDC-mediated esterification, an aqueous wash is effective for removing the water-soluble urea byproduct and any excess coupling reagents. jove.com
The primary methods for purifying the crude product are column chromatography and recrystallization.
Column Chromatography: This is a highly effective technique for separating the target compound from unreacted starting materials and byproducts. A silica gel stationary phase is commonly used, with an eluent system of varying polarity, such as a mixture of hexane and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the components.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair is an excellent method for achieving high purity. This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor.
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to synthetic design aims to minimize the environmental impact of chemical processes. This involves considerations such as reducing waste, using less hazardous substances, and maximizing the efficiency of atom use.
Atom Economy and E-Factor Considerations
Two key metrics for evaluating the "greenness" of a synthetic route are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. csus.edu
Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
E-Factor: Introduced by Roger Sheldon, the E-Factor provides a more comprehensive measure of waste by considering the total mass of waste generated per unit of product. libretexts.orgyoutube.comyoutube.com
Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Use of Sustainable Solvents and Reagents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Suzuki-Miyaura reactions often employ solvents such as toluene, dioxane, or dimethylformamide (DMF), which are associated with environmental and health concerns. Research has demonstrated the viability of replacing these with greener alternatives in the synthesis of biaryl compounds, a strategy directly applicable to the preparation of this compound.
One of the most promising green solvent systems is water or aqueous mixtures. Water is non-toxic, non-flammable, and abundant. The Suzuki-Miyaura coupling of aryl halides with furanboronic acids has been shown to proceed efficiently in aqueous media, often with the aid of a phase-transfer catalyst or by using water-soluble ligands for the palladium catalyst tcichemicals.com. For instance, reactions in a mixture of water and a biodegradable organic solvent like n-butanol have been reported to give near-quantitative yields for similar heterocyclic couplings acs.org. The use of aqueous n-butanol also facilitates product separation, as the mixture can form two phases, simplifying the workup procedure acs.org.
The table below summarizes various sustainable solvents and the typical conditions under which they can be applied to the Suzuki-Miyaura coupling for the synthesis of compounds analogous to this compound.
| Sustainable Solvent System | Typical Base | Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| Water / Ethanol | K₂CO₃ | Pd/H-MOR | Green solvent, high yields, ligand-free | mdpi.com |
| Aqueous n-Butanol | Inorganic Base | Pd(OAc)₂ / Ligand | Biodegradable, facile product separation | acs.org |
| Ethanol | K₂CO₃ | Merrifield Resin-supported Pd(II) | Renewable solvent, mild conditions | organic-chemistry.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Various | Homogeneous or Heterogeneous Pd | Bio-derived, lower toxicity | nih.gov |
| Cyclopentyl Methyl Ether (CPME) | Various | Homogeneous or Heterogeneous Pd | High boiling point, easy product extraction | nih.gov |
Development of Catalyst Recycling Methodologies
Palladium is a precious and costly metal, making the recovery and reuse of palladium catalysts a primary goal for sustainable synthesis. Conventional homogeneous palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are highly effective but are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. To overcome this, significant research has focused on the development of recyclable catalyst systems.
Heterogeneous catalysts, where the palladium is immobilized on a solid support, offer a straightforward solution to the recycling problem. The catalyst can be easily removed from the reaction mixture by simple filtration and reused in subsequent batches. A variety of support materials have been explored for this purpose in Suzuki-Miyaura reactions. For example, palladium supported on mordenite zeolite (Pd/H-MOR) has been shown to be a highly efficient and recyclable catalyst for the coupling of aryl halides in aqueous ethanol, maintaining high activity for up to ten cycles mdpi.com. Another approach involves encapsulating palladium within a polyurea matrix, such as in Pd EnCat™ 30. This catalyst is robust and can be recycled for a minimum of 30 reaction cycles with only a gradual decrease in product yield aau.dk.
Another effective strategy is the immobilization of palladium complexes on polymeric supports. Merrifield resin, a chloromethylated polystyrene, can be functionalized with ligands that chelate to palladium, creating a solid-supported catalyst. Such catalysts have demonstrated high activity and stability in Suzuki-Miyaura couplings and can be recycled more than ten times without a significant loss of performance organic-chemistry.org.
The table below details different methodologies for catalyst recycling applicable to the synthesis of this compound.
| Recycling Methodology | Catalyst System | Recovery Method | Number of Cycles | Key Advantages | Reference |
|---|---|---|---|---|---|
| Zeolite Support | Pd/H-MOR | Filtration | Up to 10 | High stability, ligand-free | mdpi.com |
| Polymer Encapsulation | Pd EnCat™ 30 | Filtration | Minimum 30 | Excellent reusability, easy recovery | aau.dk |
| Polymer Resin Support | Merrifield resin-phenanthroline-Pd(II) | Filtration | At least 10 | Low palladium leaching, ambient temperature | organic-chemistry.org |
By integrating the use of sustainable solvents with advanced catalyst recycling techniques, the synthesis of this compound can be significantly improved from an environmental and economic perspective. These green chemistry approaches not only reduce waste and reliance on hazardous materials but also align with the broader goals of sustainable development in the chemical industry mdpi.com.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be constructed.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of Methyl 3-(5-formyl-2-furyl)benzoate provides critical information about the chemical environment of each proton. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, furan (B31954), formyl, and methyl protons.
The formyl proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.0-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the benzene (B151609) ring exhibit a splitting pattern characteristic of a 1,3-disubstituted system. These aromatic protons would likely appear in the region of δ 7.0-8.5 ppm. The furan ring protons also have characteristic chemical shifts, influenced by the electron-withdrawing formyl group and the connection to the benzene ring. The methyl protons of the ester group (COOCH₃) are anticipated to show a sharp singlet at a more upfield region, generally around δ 3.9 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Formyl H | ~9.6 | Singlet | - |
| Benzoate (B1203000) H | ~7.5-8.2 | Multiplet | - |
| Furan H | ~6.8-7.4 | Multiplet | - |
| Methyl H | ~3.9 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbons of the formyl and ester groups are the most deshielded, appearing at the downfield end of the spectrum, typically between δ 160-190 ppm. The aromatic and furan carbons resonate in the region of δ 110-160 ppm, with the specific shifts dependent on their substitution and electronic environment. The carbon of the methyl ester group is found in the upfield region, usually around δ 50-55 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl C | ~165 |
| Formyl Carbonyl C | ~178 |
| Aromatic & Furan C | ~115-155 |
| Methyl C | ~52 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the benzene and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the benzoate, furan, and formyl fragments. For instance, correlations would be expected between the formyl proton and the adjacent furan carbon, and between the furan protons and the carbons of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this largely planar molecule, NOESY can provide through-space correlations between protons, which can help to confirm the spatial arrangement of the different ring systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Carbonyl Stretching Frequencies (Formyl and Ester)
The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups.
Ester C=O Stretch: The carbonyl group of the methyl ester is expected to show a strong absorption band in the range of 1725-1700 cm⁻¹.
Formyl C=O Stretch: The formyl (aldehyde) carbonyl group typically absorbs at a slightly higher frequency than the ester carbonyl, usually in the region of 1715-1695 cm⁻¹. The conjugation with the furan ring may shift this frequency slightly. The presence of two distinct, strong bands in this region would be a clear indication of both functional groups. Additionally, the C-H stretch of the aldehyde group often produces one or two weak bands in the region of 2850-2700 cm⁻¹. mdpi.com
Aromatic and Furan Ring Vibrational Modes
The vibrations of the aromatic and furan rings also give rise to characteristic absorption bands in the IR spectrum.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings typically appear in the region of 1600-1450 cm⁻¹. globalresearchonline.net
C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the aromatic ring are particularly diagnostic of the substitution pattern. For a meta-disubstituted benzene ring, characteristic bands are expected in the regions of 900-860 cm⁻¹ and 810-750 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester and the furan ether linkage will also produce bands in the fingerprint region of the spectrum, typically between 1300-1000 cm⁻¹. udayton.edu
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1715-1695 |
| Aldehyde | C-H Stretch | 2850-2700 |
| Ester | C=O Stretch | 1725-1700 |
| Aromatic/Furan | C=C Stretch | 1600-1450 |
| Aromatic | C-H Bending (out-of-plane) | 900-860, 810-750 |
| Ester/Ether | C-O Stretch | 1300-1000 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound, a critical step in its identification. The molecular formula for this compound is C13H10O4, with a calculated monoisotopic mass of 230.0579 g/mol . chemsrc.comchembk.com HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for organic molecules like this compound.
Electrospray Ionization (ESI) is particularly suitable for polar molecules. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce a protonated molecule, [M+H]+, with a high m/z value.
Atmospheric Pressure Chemical Ionization (APCI) is an alternative technique that is often used for less polar and more volatile compounds. wikipedia.org In APCI, the sample is vaporized and then ionized by corona discharge in the presence of a reagent gas. wikipedia.org This method also typically results in the formation of a protonated molecular ion, [M+H]+, and is known for its efficiency at atmospheric pressure, which can lead to high sensitivity. wikipedia.org
Fragmentation Patterns and Structural Information Derivation
While soft ionization techniques primarily yield the molecular ion, fragmentation analysis provides crucial information about the compound's structure. By inducing fragmentation (e.g., through collision-induced dissociation), a molecule breaks apart at its weakest bonds, and the resulting fragment ions are detected by the mass spectrometer. The fragmentation pattern is a unique fingerprint of the molecule.
For this compound, several key fragmentation pathways can be predicted based on its functional groups: an ester, an aldehyde, a furan ring, and a benzene ring.
Loss of the methoxy (B1213986) group (-OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, which would result in a fragment ion with a mass loss of 31 Da.
Loss of the methyl group (-CH3): The loss of the methyl group from the ester would lead to a fragment with a mass loss of 15 Da.
Cleavage of the ester group: The entire ester group (-COOCH3) could be lost, resulting in a significant fragment corresponding to the rest of the molecule.
Loss of the formyl group (-CHO): The aldehyde group can be lost as a neutral molecule, leading to a fragment with a mass loss of 29 Da.
Cleavage of the furan ring: The furan ring can undergo characteristic ring-opening and fragmentation, providing further structural confirmation.
A hypothetical fragmentation table is presented below:
| Fragment Ion | Proposed Structure | Mass Loss (Da) | Significance |
| [M - CH3]+ | Ion resulting from loss of a methyl radical | 15 | Indicates a methyl ester |
| [M - OCH3]+ | Ion from loss of a methoxy radical | 31 | Characteristic of a methyl ester |
| [M - CHO]+ | Ion from loss of the formyl group | 29 | Confirms the aldehyde functionality |
| [M - COOCH3]+ | Ion from loss of the entire ester group | 59 | Indicates the presence of a methyl benzoate moiety |
X-ray Crystallography for Solid-State Structural Confirmation (if applicable)
While HRMS provides valuable information about connectivity and elemental composition, X-ray crystallography offers the most definitive structural elucidation by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the stereochemistry and reveal detailed information about bond lengths, bond angles, and intermolecular interactions. As of the latest literature search, a crystal structure for this compound has not been publicly reported. The following sections describe the general methodology that would be applied if suitable crystals were obtained.
Single Crystal Growth Techniques
The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. Several techniques can be employed:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth. The choice of solvent is critical.
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling: A saturated solution is slowly cooled, as the solubility of most compounds decreases with temperature, leading to crystallization.
Crystal Structure Determination and Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
The initial electron density map provides a rough model of the structure, which is then refined using computational methods. The refinement process adjusts the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A successfully refined crystal structure provides a wealth of information about the molecule's geometry. For this compound, this would include:
Bond Lengths: The precise distances between bonded atoms, such as the C=O bonds in the ester and aldehyde groups, and the C-C and C-O bonds within the furan and benzene rings.
Bond Angles: The angles between adjacent bonds, which define the local geometry around each atom.
Torsional Angles: These angles describe the conformation of the molecule, such as the rotation around the single bond connecting the furan and benzene rings, which would reveal the relative orientation of these two rings.
This detailed structural data is invaluable for understanding the molecule's steric and electronic properties and for rationalizing its chemical reactivity.
Intermolecular Interactions and Crystal Packing
The molecular architecture of this compound incorporates several key features that are anticipated to dictate its crystal packing arrangement. These include the phenyl and furan rings, which can participate in π-π stacking interactions, and the ester and aldehyde functionalities, which are capable of forming hydrogen bonds and other dipole-dipole interactions.
It is hypothesized that the crystal structure would be significantly influenced by weak hydrogen bonds of the C–H···O type. Specifically, the aldehyde proton, activated by the adjacent carbonyl group, and the aromatic protons on both the benzene and furan rings could act as hydrogen bond donors. The potential acceptors for these interactions are the oxygen atoms of the formyl and ester carbonyl groups, as well as the oxygen atom within the furan ring.
Furthermore, the planar nature of the furan and benzene rings suggests the likelihood of π-π stacking interactions contributing to the stabilization of the crystal lattice. The specific geometry of this stacking, whether face-to-face or offset, would be determined by the electronic and steric influences of the substituents on the aromatic rings. The interplay between these hydrogen bonding and π-π stacking interactions would ultimately define the three-dimensional packing motif of the molecules in the crystalline state.
Chemical Reactivity and Functional Group Transformations
Reactions of the Formyl Group
The aldehyde, or formyl group, on the furan (B31954) ring is a versatile handle for various chemical modifications.
Selective Reductions to Hydroxyl or Methyl Groups
The formyl group can be selectively reduced to a hydroxyl group (an alcohol) or further to a methyl group. The choice of reducing agent and reaction conditions determines the final product. For instance, sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can selectively reduce the aldehyde to an alcohol without affecting the ester group or the furan ring. researchgate.netnih.gov More powerful reducing agents, such as those used in catalytic hydrogenation, can reduce the aldehyde to a methyl group, although care must be taken to avoid saturation of the furan ring. nih.gov
Table 1: Selective Reduction of the Formyl Group
| Reagent | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methyl 3-(5-(hydroxymethyl)-2-furyl)benzoate | Mild and selective for the aldehyde. researchgate.netnih.gov |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Methyl 3-(5-methyl-2-furyl)benzoate | Stronger conditions may also reduce the furan ring. nih.gov |
Oxidations to Carboxylic Acid Derivatives
The formyl group can be oxidized to a carboxylic acid. researchgate.net Various oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The resulting 5-(3-(methoxycarbonyl)phenyl)furan-2-carboxylic acid can then be further derivatized. The oxidation of furan derivatives can sometimes lead to ring-opening products like maleic acid, depending on the reaction conditions and the catalyst used. researchgate.netacs.org For example, using hydrogen peroxide with a titanium silicate (B1173343) molecular sieve (TS-1) and acetic acid can yield maleic acid. acs.org
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Horner-Wadsworth-Emmons)
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. wikipedia.orgucalgary.camasterorganicchemistry.comlibretexts.org
Grignard Reagents: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols. For example, reacting methyl 3-(5-formyl-2-furyl)benzoate with methylmagnesium bromide would yield methyl 3-(5-(1-hydroxyethyl)-2-furyl)benzoate.
Wittig Reaction: The Wittig reaction, using a phosphorus ylide, converts the aldehyde into an alkene. This allows for the extension of the carbon chain and the introduction of a double bond.
Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion to produce alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comslideshare.net A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, offering good stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org The Still-Gennari modification of the HWE reaction can be used to synthesize (Z)-alkenes. nrochemistry.comyoutube.com
Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)
The formyl group readily participates in condensation reactions, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sphinxsai.comwikipedia.orgdamascusuniversity.edu.sysigmaaldrich.comresearchgate.net This is a valuable method for forming C=C bonds. sphinxsai.comdamascusuniversity.edu.sy
Aldol Condensation: In an aldol condensation, the aldehyde (or more accurately, its enolate) can react with another carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. khanacademy.orgwikipedia.orgpurechemistry.orgucla.edulibretexts.org A crossed aldol condensation between two different carbonyl compounds is also possible. ucla.edulibretexts.org
Schiff Base Formation: The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. Polymeric Schiff bases can be synthesized from diformylfuran monomers. nih.gov
Reactivity of the Benzoate (B1203000) Ester Moiety
The methyl benzoate portion of the molecule also possesses distinct reactivity that can be exploited for further functionalization.
Selective Hydrolysis and Transesterification Reactions
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.orglibretexts.orgcdnsciencepub.comamelica.orgyoutube.comtandfonline.com Basic hydrolysis, or saponification, is typically carried out with a strong base like sodium hydroxide. libretexts.org Acid-catalyzed hydrolysis often requires harsher conditions. cdnsciencepub.com The reactivity of the ester can be influenced by substituents on the benzene (B151609) ring. rsc.org
Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgucla.educapes.gov.brmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would produce ethyl 3-(5-formyl-2-furyl)benzoate. libretexts.orgucla.edu This reaction is reversible, and using a large excess of the alcohol can drive the equilibrium towards the desired product. libretexts.orgucla.edu
Table 2: Reactions of the Benzoate Ester
| Reaction | Reagents | Product |
| Hydrolysis (Saponification) | NaOH, H₂O | 3-(5-formyl-2-furyl)benzoic acid |
| Transesterification | Ethanol (excess), H⁺ or EtO⁻ | Ethyl 3-(5-formyl-2-furyl)benzoate |
Reduction of the Ester Group to Alcohol
The selective reduction of the methyl ester moiety in this compound to a primary alcohol, yielding [3-(5-formyl-2-furyl)phenyl]methanol, presents a significant chemoselectivity challenge due to the presence of the more reactive aldehyde group. Generally, aldehydes are more readily reduced than esters.
Standard reducing agents like sodium borohydride (NaBH₄) will preferentially reduce the aldehyde over the ester. acs.orgresearchgate.netyoutube.com Therefore, achieving the desired transformation requires either a multi-step process involving protection of the aldehyde or the use of highly selective reagent systems that can differentiate between the two carbonyl groups.
One viable strategy involves the in situ protection of the more reactive aldehyde. For instance, a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and a silyl (B83357) triflate (like TMSOTf) can selectively convert the aldehyde into an O,P-acetal phosphonium (B103445) salt. This protected intermediate does not react with subsequent reducing agents. The less reactive ester can then be reduced using a powerful reductant like diisobutylaluminum hydride (DIBAL-H). jst.go.jp Subsequent workup would hydrolyze the O,P-acetal, regenerating the aldehyde to furnish the desired product.
Alternatively, specialized reagent systems have been developed for the express purpose of reducing less reactive carbonyls in the presence of more reactive ones. A system composed of diethylaluminum benzenethiolate (B8638828) and diisobutylaluminum hydride has been shown to reduce methyl esters in the presence of aldehydes with high selectivity at low temperatures. thieme-connect.com Lithium borohydride (LiBH₄) is another reagent known for its enhanced reactivity towards esters compared to NaBH₄ and could offer a degree of selectivity under carefully controlled conditions. harvard.edu
| Objective | Reagent System | Conditions | Outcome | Selectivity Challenge |
| Reduce Ester, Preserve Aldehyde | 1. PPh₃, TMSOTf 2. DIBAL-H 3. Aqueous Workup | Stepwise, low temperature for reduction | Selective reduction of ester to alcohol | Requires protection/deprotection of aldehyde |
| Reduce Ester, Preserve Aldehyde | Et₂AlSPh / DIBAL-H | Toluene, -78 °C | High chemoselectivity for ester reduction | Specialized, sensitive reagents |
| Reduce Aldehyde, Preserve Ester | NaBH₄ | Methanol or Ethanol | Selective reduction of aldehyde to alcohol | Standard, high selectivity for aldehyde |
Reactions at the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Directed Ortho Metalation)
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is substituted with two groups: a methyl carboxylate group (-CO₂Me) at C1 and a 5-formyl-2-furyl group at C3. The outcome of electrophilic aromatic substitution is determined by the combined directing effects of these substituents.
-CO₂Me group: This is a classic deactivating, meta-directing group due to its electron-withdrawing nature. ma.edursc.orgyoutube.com It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to itself (C5).
5-Formyl-2-furyl group: This substituent is more complex. As an aryl substituent, it is generally considered an activating, ortho, para-director. pearson.compressbooks.pub It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.
The positions on the benzene ring are therefore influenced as follows:
C2: ortho to the furyl group and ortho to the ester. This position is sterically hindered and electronically deactivated by the adjacent ester.
C4: ortho to the furyl group and meta to the ester. This position is activated by the furyl group and not strongly deactivated by the ester.
C5: meta to both groups. This position receives little electronic influence from either group.
C6: para to the furyl group and ortho to the ester. This position is activated by the furyl group but deactivated by the ester.
Considering these competing effects, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the ortho, para-directing furyl group. libretexts.org Nitration, for example, would be expected to yield a mixture of Methyl 4-nitro-3-(5-formyl-2-furyl)benzoate and Methyl 2-nitro-5-(5-formyl-2-furyl)benzoate (corresponding to attack at C4 and C6 relative to the furyl group).
| Position | Influence from -CO₂Me (C1) | Influence from Furyl (C3) | Predicted Reactivity |
| C2 | Ortho (Deactivated) | Ortho (Activated) | Low (Steric hindrance) |
| C4 | Meta (Neutral) | Ortho (Activated) | High |
| C5 | Meta (Directed here) | Meta (Neutral) | Low |
| C6 | Ortho (Deactivated) | Para (Activated) | High |
Directed Ortho Metalation (DoM)
Directed ortho metalation is a powerful technique for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org While groups like amides and carbamates are potent DMGs, the ester group is considered a weak DMG. uwindsor.ca Attempting DoM on this compound would face several challenges. The ester's poor directing ability and the presence of other acidic protons (on the formyl group and furan ring) could lead to a mixture of products or reaction at other sites. Furthermore, organolithium reagents can add nucleophilically to the ester or aldehyde carbonyls. Therefore, successful DoM would likely require a more powerful directing group, such as converting the ester to a tertiary amide.
Transformations Involving the Furan Heterocycle
The furan ring is a versatile heterocycle, capable of undergoing its own set of unique transformations.
Ring-Opening Reactions and Derivatization
The furan ring can be viewed as a masked 1,4-dicarbonyl compound and can be "unmasked" through oxidative ring-opening. This is a valuable synthetic strategy. youtube.com For this compound, oxidation can cleave the furan ring to reveal new functionalities. For instance, oxidation of 2-formylfurans with reagents like hydrogen peroxide can lead to a variety of products, including dicarboxylic acids or their derivatives, depending on the conditions. researchgate.net A particularly useful transformation is the oxidation of a furan ring to a carboxylic acid using reagents such as ruthenium trichloride/sodium periodate (B1199274) or ozone. youtube.com This could potentially convert the furan moiety into a second carboxylic acid function, transforming the original molecule into a complex tricarboxylic acid derivative.
Electrophilic Aromatic Substitution on the Furan Ring (Regioselectivity)
Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. utexas.edupearson.com Substitution strongly favors the C2 and C5 positions due to superior resonance stabilization of the cationic intermediate. pearson.com In this compound, both the C2 and C5 positions are already substituted. The C5 position bears a strongly electron-withdrawing (deactivating) formyl group. Consequently, the furan ring in this molecule is significantly deactivated towards further electrophilic attack compared to unsubstituted furan. Any potential EAS would have to occur at the less favorable C3 or C4 positions, a process that is generally disfavored. Given that the benzoate ring is also deactivated, selective EAS on either ring becomes a significant synthetic challenge.
Diels-Alder Reactions and Cycloaddition Chemistry of Furan
The furan ring can function as the 4π-electron component (the diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. masterorganicchemistry.comorganic-chemistry.org The reactivity of the furan diene is highly sensitive to its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. organic-chemistry.org
The C5-formyl group on this compound is strongly electron-withdrawing, which significantly reduces the energy of the furan's Highest Occupied Molecular Orbital (HOMO). This creates a larger energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of a typical dienophile, slowing the reaction down and making the cycloaddition thermodynamically less favorable. mdpi.com As a result, direct Diels-Alder reactions with this substrate are expected to be difficult. However, recent research has shown that for 2-formylfurans, conducting the Diels-Alder reaction in an aqueous medium can overcome this limitation. In water, the aldehyde can reversibly form a gem-diol hydrate. This hydrated group is significantly less electron-withdrawing, thereby increasing the furan's reactivity as a diene and enabling the cycloaddition to proceed. rsc.orgrsc.org
Chemoselective Transformations of Polyfunctional Substrates
The presence of multiple reactive sites makes chemoselectivity a central theme in the chemistry of this compound. A successful synthetic strategy often hinges on the ability to modify one functional group while leaving others intact. organic-chemistry.orgmdpi.com
Key chemoselective challenges include:
Selective Carbonyl Reduction: As discussed, reducing the aldehyde in the presence of the ester is straightforward with NaBH₄. acs.org The reverse, reducing the ester while preserving the aldehyde, is significantly more challenging and requires specialized reagents or protection strategies. jst.go.jpthieme-connect.com
Protecting Group Strategies: To facilitate reactions at less reactive sites, the highly reactive aldehyde can be selectively protected. A common method is its conversion to an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst). This strategy renders the aldehyde unreactive to many reagents (e.g., organometallics, reductants), allowing for subsequent transformations on the ester or aromatic rings. mdpi.com
Ring-Specific Reactions: Achieving selective substitution on either the benzene or furan ring is difficult. The furan ring is deactivated by the formyl group, and the benzene ring is deactivated by the ester group. The relative reactivity would depend heavily on the specific electrophile and reaction conditions. Similarly, the oxidative ring-opening of the furan can be achieved under conditions that leave the robust benzene ring and ester group untouched. nih.gov
| Transformation | Target Functional Group | Competing Group(s) | Potential Selective Reagent/Strategy |
| Reduction to Alcohol | Aldehyde | Ester | NaBH₄ |
| Reduction to Alcohol | Ester | Aldehyde | 1. Acetal Protection of Aldehyde 2. LiAlH₄ or DIBAL-H |
| Wittig Olefination | Aldehyde | Ester | Wittig Reagent (e.g., Ph₃P=CH₂) |
| Grignard Addition | Aldehyde | Ester | Grignard Reagent (e.g., MeMgBr) |
| Furan Ring Opening | Furan Ring | Benzene Ring, Ester | Ozone (O₃) or RuCl₃/NaIO₄ |
| Diels-Alder Reaction | Furan Ring | Benzene Ring | Dienophile in H₂O (to form gem-diol) |
Orthogonal Protecting Group Strategies for Selective Derivatization
To achieve more complex and targeted modifications of this compound, the use of protecting groups is indispensable. Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of others under specific and non-interfering conditions, are particularly valuable.
Given the two carbonyl functionalities, a common and effective strategy involves the selective protection of the more reactive formyl group. Acetal formation is a classic and highly effective method for protecting aldehydes. The formyl group of this compound can be selectively protected as a cyclic acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. This protected intermediate is stable under a wide range of reaction conditions that can then be used to modify the ester group, such as hydrolysis to the carboxylic acid or reduction to the alcohol.
Once the desired transformation on the ester moiety is complete, the acetal protecting group on the formyl group can be selectively removed under acidic conditions to regenerate the aldehyde. This orthogonal approach enables the independent manipulation of both carbonyl functionalities.
The choice of protecting groups for the ester function is less common due to its lower reactivity but can be employed in specific synthetic routes. For instance, if a reaction requires conditions that would affect the methyl ester, it could be saponified to the carboxylic acid, which is then protected, for example, as a benzyl (B1604629) ester. The benzyl ester can be selectively removed by hydrogenolysis, a condition that would not affect an acetal-protected formyl group.
The following interactive table outlines a potential orthogonal protecting group strategy:
| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Formyl Group | Ethylene Glycol Acetal | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl) | Stable to basic and nucleophilic conditions used for ester modification. |
| Ester Group (as Carboxylic Acid) | Benzyl Ester | Benzyl alcohol, acid catalyst | H2, Pd/C (Hydrogenolysis) | Stable to acidic conditions used for acetal deprotection. |
By employing these strategies of differential reactivity and orthogonal protection, chemists can unlock the full synthetic potential of this compound, paving the way for the creation of a diverse array of complex molecules with tailored functionalities.
Computational Chemistry and Theoretical Studies
Electronic Structure and Molecular Geometry
The electronic structure and three-dimensional arrangement of atoms in Methyl 3-(5-formyl-2-furyl)benzoate are fundamental to understanding its chemical behavior and reactivity. Computational chemistry provides powerful tools to model these characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. By approximating the electron density of a system, DFT calculations can predict key geometric parameters. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the spatial relationship between the benzoate (B1203000) and formyl-furan moieties.
A typical output from such a calculation would be presented in a table format, detailing the optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Atoms | Value (Å or °) |
|---|---|---|
| Bond Length | C(ar)-C(ar) | ~1.39 |
| C(ar)-C(ester) | ~1.50 | |
| C=O (ester) | ~1.21 | |
| C-O (ester) | ~1.36 | |
| O-CH3 | ~1.43 | |
| C(ar)-C(furan) | ~1.47 | |
| C(furan)-O(furan) | ~1.37 | |
| C(furan)-C(formyl) | ~1.45 | |
| C=O (formyl) | ~1.22 | |
| Bond Angle | C(ar)-C(ar)-C(ester) | ~120 |
| C(ar)-C(ester)-O | ~125 | |
| C(ester)-O-CH3 | ~115 | |
| C(ar)-C(furan)-O(furan) | ~110 | |
| Dihedral Angle | C(ar)-C(ar)-C(furan)-O(furan) | Variable |
(Note: The values in this table are illustrative and not based on actual research findings.)
Conformer Analysis and Energy Minimization
Due to the presence of single bonds connecting the aromatic and furan (B31954) rings, as well as the ester group, this compound can exist in various spatial orientations known as conformers. A conformer analysis is essential to identify the most stable three-dimensional structure, which corresponds to the global energy minimum on the potential energy surface. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The conformer with the lowest energy is the most likely to be observed experimentally.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis provides insights into the electronic delocalization within a molecule by examining the interactions between filled and vacant orbitals. wikipedia.org This analysis can quantify the extent of conjugation between the phenyl ring, the furan ring, and the formyl and ester groups. Key information derived from NBO analysis includes the stabilization energies associated with electron delocalization, which are indicative of the strength of these interactions. For instance, the interaction between the lone pair electrons on the furan oxygen and the π* anti-bonding orbitals of the adjacent double bonds would be quantified.
Spectroscopic Property Prediction
Computational methods are also invaluable for predicting the spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique nucleus in this compound. These predictions are based on the calculated electronic environment around each atom in the optimized geometry. Comparing the calculated chemical shifts with experimental data can confirm the proposed structure. Similarly, spin-spin coupling constants (J-couplings) between neighboring protons can be calculated to further refine the structural assignment.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C(formyl) | ~185.0 | H(formyl) | ~9.70 |
| C(ester carbonyl) | ~166.0 | H(aromatic) | ~7.5-8.2 |
| C(aromatic) | ~125.0-135.0 | H(furan) | ~6.5-7.5 |
| C(furan) | ~110.0-155.0 | H(methyl) | ~3.90 |
(Note: The values in this table are illustrative and not based on actual research findings.)
Prediction of Vibrational Frequencies (IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the fundamental vibrational modes. This information is highly useful for assigning the absorption bands observed in an experimental IR spectrum to specific functional groups. For this compound, characteristic vibrational frequencies for the C=O stretching of the aldehyde and ester groups, C-O stretching, and aromatic and furan ring vibrations would be calculated.
Table 3: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O stretch (formyl) | ~1680 |
| C=O stretch (ester) | ~1720 |
| C-O-C stretch (ester) | ~1250 |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2950 |
(Note: The values in this table are illustrative and not based on actual research findings.)
UV-Vis Absorption and Emission Properties
Theoretical calculations using time-dependent density functional theory (TD-DFT) would be the standard method to predict the UV-Vis spectrum. Such calculations would involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. The resulting data would provide theoretical λmax values and insights into the nature of the transitions (e.g., HOMO to LUMO character).
Information regarding the emission (fluorescence or phosphorescence) properties of this compound is also not found in the existing literature. Generally, many aromatic aldehydes exhibit weak fluorescence due to efficient intersystem crossing to the triplet state. A comprehensive computational study would involve optimizing the geometry of the first excited singlet state (S1) to predict emission wavelengths.
A hypothetical table of predicted UV-Vis absorption data based on typical computational methods is presented below.
Table 1: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) |
|---|---|---|
| S_0 -> S_1 | 310 | 0.85 |
| S_0 -> S_2 | 265 | 0.12 |
| S_0 -> S_3 | 230 | 0.45 |
Note: This data is illustrative and not based on actual experimental or published computational results.
Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route would involve a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of one ring and a halide of the other. For instance, the coupling of 3-(methoxycarbonyl)phenylboronic acid with 5-formyl-2-bromofuran or, alternatively, 5-formyl-2-furylboronic acid with methyl 3-bromobenzoate. nih.gov
Transition State Characterization for Key Synthetic Steps
For a Suzuki-Miyaura coupling, the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled. Transition state (TS) calculations would be performed for each of these elementary steps. For example, in the oxidative addition of methyl 3-bromobenzoate to a Pd(0) catalyst, a three-centered transition state involving the palladium, the ipso-carbon of the benzene (B151609) ring, and the bromine atom would be located. The geometry of this TS would reveal the bond-breaking and bond-forming distances. Frequency calculations are then essential to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Barriers and Reaction Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction pathway can be constructed. The activation energy (energy barrier) for each step is the difference in energy between the transition state and the preceding reactant or intermediate. These barriers determine the kinetics of the reaction. For furan and its derivatives, theoretical studies have shown that reactions involving the loss of aromaticity, such as in cycloadditions, can have significant activation barriers. chemrxiv.org In a cross-coupling reaction, the reductive elimination step, where the C-C bond between the furan and benzene rings is formed, is often the rate-determining step.
Table 2: Hypothetical Energy Barriers for a Suzuki-Miyaura Synthesis Pathway
| Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TS_OA | 15.2 |
| Transmetalation | TS_TM | 18.5 |
| Reductive Elimination | TS_RE | 22.1 |
Note: This data is illustrative and not based on actual experimental or published computational results.
Solvent Effects on Reaction Energetics
The solvent in which a reaction is performed can have a profound impact on the reaction energetics. Computational models can account for these effects using either implicit or explicit solvent models. An implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how the solvent stabilizes or destabilizes charged or polar species, such as intermediates and transition states in the catalytic cycle. For instance, the polar transition state of the oxidative addition step would likely be stabilized by a polar solvent, thereby lowering the activation energy. Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific interactions like hydrogen bonding.
Molecular Docking and Ligand-Protein Interaction Studies
While there are no specific biological claims for this compound in the provided context, molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is fundamental in structure-based drug design and in understanding potential biological activities.
If this compound were to be investigated in a broader research context, for example, as an inhibitor for a specific enzyme, molecular docking simulations would be performed. The crystal structure of the target protein would be obtained, and a docking algorithm would be used to place the conformers of this compound into the protein's active site. The program would then score the different binding poses based on a scoring function that estimates the binding free energy. The results would highlight potential key interactions, such as hydrogen bonds between the formyl oxygen or ester carbonyl and amino acid residues, or π-π stacking interactions between the aromatic rings and residues like tryptophan or tyrosine.
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Example Kinase | -8.2 | Lys72, Asp184 |
| Example Hydrolase | -7.5 | His240, Ser150 |
Note: This data is illustrative, does not imply any biological activity, and is not based on actual experimental or published computational results.
Advanced Synthetic Applications and Derivatives
Methyl 3-(5-formyl-2-furyl)benzoate as a Versatile Synthetic Building Block
The inherent reactivity of its formyl, ester, and aromatic functionalities makes this compound a versatile tool for synthetic chemists. The electron-withdrawing nature of the methyl benzoate (B1203000) group influences the reactivity of the furan (B31954) ring, while the formyl group serves as a key handle for a multitude of chemical transformations.
Precursor for Complex Heterocyclic Systems
The formyl group of this compound is a gateway to a vast array of complex heterocyclic structures. Its ability to participate in condensation reactions with various nucleophiles allows for the construction of new ring systems appended to the furan core.
For instance, the aldehyde functionality can react with hydrazines or their derivatives to form hydrazones. These intermediates can then undergo cyclization reactions to yield pyridazine (B1198779) derivatives. The general strategy for pyridazine synthesis often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine, or through cycloaddition reactions. wikipedia.orgwikipedia.org In the context of this compound, the formyl group can act as one of the carbonyl components.
Similarly, the synthesis of pyrrole (B145914) rings can be envisioned through reactions like the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in While not a 1,4-dicarbonyl itself, the formyl group can be a starting point for creating such a precursor.
The synthesis of thiophene (B33073) derivatives can be achieved through methods like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The formyl group of this compound could potentially serve as the aldehyde component in this multi-component reaction, leading to highly substituted aminothiophenes.
Intermediate in the Synthesis of Natural Products Scaffolds
While direct applications of this compound in the total synthesis of specific natural products are not yet widely documented, its structural motifs are present in various biologically active molecules. The furan core is a common feature in many natural products, and the ability to introduce further complexity through the formyl and benzoate groups makes it a potentially valuable intermediate. For example, the synthesis of complex natural products like coriolin (B1246448) has involved intricate synthetic pathways where furan-containing building blocks could conceptually play a role. researchgate.net The functional handles on this compound would allow for its incorporation into a larger molecular framework, which could then be elaborated to a natural product target.
Building Block for Polymer Precursors or Monomers
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. The di-functionality of furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), makes them suitable monomers for the synthesis of polyesters and polyamides. ncsu.edu
This compound, with its multiple reactive sites, holds promise as a building block for more complex polymer architectures. The ester group could be hydrolyzed to a carboxylic acid, and the formyl group could be oxidized to another carboxylic acid, creating a di-acid monomer. Alternatively, the formyl group could be reduced to a hydroxyl group, and the ester hydrolyzed to a carboxylic acid, yielding a hydroxy-acid monomer. These monomers could then be used in polycondensation reactions to form polyesters .
Furthermore, the formyl group can be converted to an amine via reductive amination. nih.govscirp.orgresearchgate.net This transformation, coupled with the hydrolysis of the ester to a carboxylic acid, would produce an amino acid monomer suitable for the synthesis of polyamides . The synthesis of bio-based furan polyamides is an active area of research. acs.org
Development of Library Synthesis Based on this compound
The trifunctional nature of this compound makes it an ideal scaffold for the development of chemical libraries for drug discovery and materials science. By systematically modifying each of the reactive sites, a large and diverse collection of related molecules can be generated.
Parallel Synthesis and High-Throughput Derivatization
The principles of parallel synthesis can be readily applied to this compound to create a library of derivatives. For instance, the formyl group can be subjected to a variety of reactions in a parallel format, such as reductive amination with a diverse set of amines or Wittig reactions with a range of phosphonium (B103445) ylides. Similarly, the ester group can be converted to a library of amides by reacting the corresponding carboxylic acid (obtained via hydrolysis) with a collection of different amines. researchgate.net Solid-phase synthesis strategies, where the molecule is attached to a resin, can also be employed to facilitate the purification of the resulting library members. mdpi.com
Diversification at the Formyl, Ester, and Aromatic Positions
The structural diversity of a library based on this compound can be achieved by targeting its three key functional regions:
Diversification at the Formyl Position: The aldehyde functionality is a hub for a multitude of chemical transformations. It can be converted into a wide range of other functional groups, including:
Alcohols via reduction.
Carboxylic acids via oxidation.
Imines and secondary amines via reductive amination. mdpi.com
Alkenes via Wittig olefination.
Cyanohydrins via addition of cyanide.
| Reaction Type | Reagents | Product Functional Group |
| Reduction | NaBH4, LiAlH4 | Hydroxymethyl |
| Oxidation | KMnO4, Ag2O | Carboxyl |
| Reductive Amination | R-NH2, NaBH3CN | Aminomethyl |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | Substituted alkene |
Diversification at the Ester Position: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, including:
Amides by coupling with a diverse range of primary and secondary amines.
Esters by reaction with different alcohols.
Acid chlorides, which are versatile intermediates for further reactions.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | NaOH, H2O | Carboxyl |
| Amidation | R-NH2, coupling agent | Amide |
| Esterification | R-OH, acid catalyst | Ester |
| Acid Chloride Formation | SOCl2, (COCl)2 | Acyl chloride |
Diversification at the Aromatic Positions: The furan ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing benzoate group will influence the position of substitution. pearson.com Furthermore, the benzene (B151609) ring of the benzoate moiety could also be functionalized, for example, through electrophilic aromatic substitution, although this would likely require more forcing conditions.
By combining these diversification strategies, a vast chemical space can be explored, leading to the discovery of new molecules with interesting biological activities or material properties.
Applications in Materials Chemistry (Conceptual)
The bifunctional nature of this compound, featuring both an aldehyde and a methyl ester, makes it an intriguing candidate for the synthesis of advanced polymeric and crystalline materials. These functional groups provide reactive handles for incorporation into larger, functional architectures.
Precursors for Optoelectronic Materials (e.g., π-conjugated systems)
The furan ring within this compound is a key component for the development of π-conjugated systems, which are fundamental to organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furan-containing polymers have recently gained attention as a class of conjugated materials. researchgate.net The inclusion of a furan ring can lead to materials with greater solubility and a weaker aromatic character compared to their thiophene-based counterparts, which can be advantageous for material processing and tuning electronic properties. researchgate.net
The aldehyde group of this compound can readily participate in various condensation reactions, such as Wittig or Knoevenagel reactions, to extend the π-conjugation. For instance, reaction with phosphonium ylides or active methylene compounds can generate vinylene linkages, a common strategy for synthesizing conjugated polymers. ugm.ac.id The resulting polymers would benefit from the electronic properties of the furan ring and the tunability offered by the benzoate substituent.
Furthermore, the substitution of furan into a π-conjugated system can enhance molecular planarity and influence charge transport properties. github.io The smaller atomic size of the oxygen atom in furan compared to sulfur in thiophene can lead to smaller torsional angles between adjacent aromatic units, which is beneficial for crystal packing and electronic coupling. github.io This suggests that polymers derived from this compound could exhibit favorable optoelectronic characteristics. The synthesis of furan-based conjugated polymers with adjustable bandgaps has been demonstrated through methods like direct C-H arylation, highlighting the potential for creating materials with tailored properties for specific applications. rsc.org
Linkers in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The rigid structure and defined functional groups of this compound make it a promising candidate as an organic linker for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
In the context of COFs, monomers containing aldehyde functional groups are among the most common and widely utilized linkers. alfa-chemistry.comcd-bioparticles.net These aldehyde linkers can undergo condensation reactions with amine-containing monomers to form stable imine-linked COFs. tcichemicals.com Schiff base series COFs, formed from the reaction of aldehyde and amine groups, are noted for their excellent chemical stability. cd-bioparticles.net The aldehyde functionality of this compound could be exploited in this manner, reacting with di- or tri-topic amines to form 2D or 3D porous frameworks. The benzoate ester group could either be retained to modulate the chemical environment within the pores or be hydrolyzed to the corresponding carboxylic acid post-synthesis to introduce additional functionality.
For MOF synthesis, the carboxylate group, which can be obtained from the hydrolysis of the methyl ester in this compound, is a classic coordinating group for metal ions or clusters. researchgate.net Furan-2,5-dicarboxylate, a related furan-containing linker, has been successfully employed in the synthesis of lanthanide-based MOFs with interesting magnetic and luminescent properties. acs.orgnih.gov This suggests that a dicarboxylic acid derivative of this compound could act as a linker in the formation of novel MOFs. The aldehyde group could then serve as a post-synthetic modification site, allowing for the grafting of other functional molecules within the MOF pores. The use of mixed-linker systems in MOF synthesis offers greater control over porosity and functionality, and a derivatized form of this compound could serve as a valuable component in such systems. rsc.org
Catalytic Applications (e.g., as a ligand component, if derivatized)
While this compound is not itself a catalyst, it can be readily derivatized to form ligands for transition metal catalysis. The furan ring and the aldehyde group provide convenient handles for chemical modification to introduce coordinating atoms.
The aldehyde functionality can be transformed into various other groups that are known to coordinate with metal centers. For example, reductive amination of the aldehyde would lead to an aminomethyl group, which could be further elaborated into chelating ligands like diamines or amino-alcohols. Alternatively, condensation of the aldehyde with hydrazines could yield hydrazones, which are also effective coordinating moieties. The synthesis of furan-ring nitrogenous compounds from furan aldehydes is a known strategy for creating valuable chemical intermediates. rsc.org
The furan ring itself can coordinate to transition metals, and there is growing interest in the chemistry of furan-containing ligands. sc.edu The oxygen atom of the furan can act as a Lewis base, and the π-system can participate in η² or η⁵ coordination. The derivatization of the furan ring, for example, through C-H activation or lithiation followed by reaction with an electrophile, could introduce phosphine (B1218219) or other donor groups, creating pincer-type or other multidentate ligands. The development of catalytic pathways for the synthesis and functionalization of furans is an active area of research. mdpi.comfrontiersin.orgorganic-chemistry.org
A ligand derived from this compound could find application in a variety of catalytic transformations. For instance, palladium complexes with furan-containing ligands have been explored in cross-coupling reactions. acs.org The specific electronic and steric properties imparted by the furan-benzoate backbone could influence the activity and selectivity of the metal catalyst. The ability to tune the ligand structure by modifying either the furan or benzoate part of the molecule provides a pathway to optimize catalyst performance for a given reaction.
Conclusion and Future Research Directions
Summary of Key Methodological Advances and Synthetic Utility
The synthesis and utility of Methyl 3-(5-formyl-2-furyl)benzoate are underpinned by significant progress in the fields of heterocyclic and cross-coupling chemistry. The construction of the core 2,5-disubstituted furan (B31954) ring, a key feature of the molecule, benefits from a variety of modern synthetic methods. These include transition metal-catalyzed reactions, such as palladium and copper-catalyzed cross-coupling of appropriate building blocks, which allow for the efficient and regioselective formation of the furan ring from readily available precursors. organic-chemistry.org Furthermore, advances in cycloisomerization reactions of functionalized alkynes and ketones, often catalyzed by metals like gold or platinum, represent a powerful strategy for accessing highly substituted furans. organic-chemistry.org
The synthetic utility of this compound is substantial, stemming from its distinct functional groups which can be manipulated independently. The furan moiety is not merely a passive linker; it is a versatile synthon. Furan's low aromaticity compared to other heterocycles like thiophene (B33073) or pyrrole (B145914) allows it to undergo reactions that dearomatize the ring, such as Diels-Alder reactions or hydrolytic ring cleavage to yield 1,4-dicarbonyl compounds. acs.org This makes the parent compound a stable precursor to complex linear structures that might otherwise be difficult to synthesize. acs.org The aldehyde group serves as a handle for a vast array of transformations, including olefination, reductive amination, and participation in multicomponent reactions to build molecular complexity. The methyl ester provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. This multifunctional nature makes this compound a valuable building block for creating diverse molecular architectures.
Unresolved Challenges and Open Questions in the Chemistry of this compound
Despite the synthetic advances, the chemistry of this compound is not without its challenges. A primary difficulty in furan chemistry is the sensitivity of the heterocyclic ring to acidic conditions, under which it is prone to polymerization or ring-opening. acs.orgnih.gov This necessitates careful selection of reaction conditions for any transformation attempted on the molecule, particularly those involving the aldehyde or ester functionalities which often require acidic or basic catalysis.
A significant unresolved question lies in achieving high chemoselectivity. For instance, the selective reduction of the formyl group in the presence of the furan ring is a non-trivial challenge. nih.gov Many standard reducing agents can also reduce the furan ring, especially under harsh conditions. acs.org The development of mild and highly selective reduction protocols that leave the furan core intact is an area requiring further investigation. Similarly, electrophilic substitution reactions on the furan or benzene (B151609) rings raise questions of regioselectivity. Predicting whether an incoming electrophile will react at the furan ring—which is generally electron-rich—or the meta-substituted benzene ring, and at which specific position, remains a complex challenge that often requires empirical screening.
Prospective Research Avenues and Potential for Novel Transformations
The unique structure of this compound opens up numerous avenues for future research. One promising direction is its use in the synthesis of novel conjugated materials. The furan ring is a known component in organic semiconductors, and the entire molecule could serve as a monomer or a key intermediate for polymers or small molecules with interesting optoelectronic properties. nih.gov
There is significant potential for exploring novel transformations. The application of modern synthetic technologies, such as flow chemistry, could enable better control over reactions involving sensitive intermediates, potentially mitigating the polymerization issues associated with furan chemistry. numberanalytics.com Biocatalysis and enzymatic synthesis offer another frontier, potentially providing highly selective methods for transforming the aldehyde or ester groups under mild conditions that preserve the furan ring. numberanalytics.com Furthermore, the furan ring itself can be a substrate for innovative reactions. For example, photochemical transformations or transition-metal-catalyzed ring-opening and functionalization could convert the heterocyclic core into novel acyclic or carbocyclic structures, dramatically increasing the structural diversity accessible from this single precursor.
Broader Implications for Heterocyclic Chemistry and Organic Synthesis
The study of this compound has broader implications for the field of organic chemistry. As a molecule containing a furan ring, which can be derived from biomass (e.g., from furfural), its chemistry is relevant to the development of sustainable and green chemical processes. acs.orgnih.gov The efficient synthesis and functionalization of such bio-based building blocks are central to reducing reliance on petrochemical feedstocks. acs.org
This compound serves as an excellent case study for the development of synthetic strategies toward complex molecules containing multiple functional groups and heterocyclic systems. numberanalytics.comrsc.org The challenges associated with its synthesis and reactivity drive innovation in catalysis and reaction methodology. numberanalytics.com The insights gained from studying the interplay of the furan ring, the formyl group, and the benzoate (B1203000) ester can be applied to the synthesis of a wide range of other complex targets. Ultimately, molecules like this compound are valuable scaffolds for medicinal chemistry and materials science, where the combination of a heterocyclic unit and a functionalized aromatic ring often leads to desirable biological or physical properties. nih.govnumberanalytics.com
Q & A
Q. What are standard synthetic routes for Methyl 3-(5-formyl-2-furyl)benzoate?
A two-step approach is common: (1) esterification of 3-(5-formyl-2-furyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), and (2) introducing the formyl-furyl group via cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts). For example, analogous protocols for methyl benzoate derivatives involve refluxing aryl acids with methanol and acid . Optimization of coupling conditions (temperature, catalyst loading) is critical for yield .
Q. How is the compound’s structure confirmed post-synthesis?
Use 1H/13C NMR to identify key signals:
- Ester methyl group: δ ~3.9 ppm (singlet).
- Formyl proton: δ ~9.8-10.0 ppm.
- Furyl protons: δ 6.5-7.5 ppm (coupled doublets). IR spectroscopy confirms ester C=O (1720 cm⁻¹) and formyl C=O (1680 cm⁻¹). Single-crystal X-ray diffraction resolves planarity and hydrogen-bonding patterns, as demonstrated for benzofuran analogs .
Q. What purification methods are effective for isolating the compound?
Q. How to quantify residual starting materials in synthesized batches?
Use HPLC-UV (C18 column, acetonitrile/water mobile phase) at λ = 254 nm. Compare retention times to authentic standards. GC-MS detects volatile impurities (e.g., unreacted methanol) .
Advanced Questions
Q. How can the formyl group’s reactivity be preserved during multi-step syntheses?
- Protection as an acetal : React with ethylene glycol under acidic conditions (e.g., p-TsOH).
- Deprotection : Use aqueous HCl (1M) at 50°C. Monitor via TLC (Rf shift) or in situ FTIR (disappearance of aldehyde C=O peak) .
Q. What strategies optimize solubility for spectroscopic studies?
- Use deuterated DMSO or acetone-d6 for NMR.
- For poor solubility, add 1-2% DMF after recording baseline spectra to avoid shift interference. Sonication at 40-50°C aids dissolution .
Q. How to analyze intermolecular interactions in the crystal structure?
X-ray crystallography reveals hydrogen-bonded dimers (O–H···O between carboxyl groups) and π-π stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., C–H···O contacts), as applied to benzofuran derivatives .
Q. How does the furyl substituent influence electronic properties?
- UV-Vis spectroscopy : Compare λmax of the compound to unsubstituted methyl benzoate (furyl increases conjugation).
- DFT calculations : Optimize geometry to assess electron-withdrawing effects of the formyl group on the aromatic ring .
Q. What synthetic challenges arise in scaling up production?
- Byproduct formation : Monitor via LC-MS during coupling reactions; adjust catalyst (e.g., Pd(PPh₃)₄) loading to minimize homocoupling.
- Thermal instability : Conduct reactions under nitrogen to prevent formyl oxidation. Use low-temperature (−20°C) storage for intermediates .
Q. How to evaluate the compound’s potential in liquid crystalline materials?
- Functionalization : Conjugate with aromatic diols (e.g., resorcinol) via esterification to create bent-core structures.
- Mesophase analysis : Use polarized optical microscopy and DSC to identify smectic or nematic phases, as seen in fluoro-substituted analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
